1-Methylamino-2-benzylcyclohexane

NMDA receptor pharmacology arylcyclohexylamine SAR PCP binding site

1-Methylamino-2-benzylcyclohexane (molecular formula C14H21N; molecular weight 203.32 g/mol) is a disubstituted cyclohexane derivative bearing a methylamino group at the 1-position and a benzyl substituent at the 2-position of the cyclohexane ring. Unlike classical arylcyclohexylamines (ACHs) such as ketamine and phencyclidine (PCP)—which attach the aryl ring at the 1-position alongside the amine—this compound features a 1,2-arrangement that creates a distinct pharmacophoric topology.

Molecular Formula C14H21N
Molecular Weight 203.32 g/mol
Cat. No. B8299224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylamino-2-benzylcyclohexane
Molecular FormulaC14H21N
Molecular Weight203.32 g/mol
Structural Identifiers
SMILESCNC1CCCCC1CC2=CC=CC=C2
InChIInChI=1S/C14H21N/c1-15-14-10-6-5-9-13(14)11-12-7-3-2-4-8-12/h2-4,7-8,13-15H,5-6,9-11H2,1H3
InChIKeyZMODLAIWJUSZCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methylamino-2-benzylcyclohexane: Structural Identity and Baseline Characterization for Scientific Procurement


1-Methylamino-2-benzylcyclohexane (molecular formula C14H21N; molecular weight 203.32 g/mol) is a disubstituted cyclohexane derivative bearing a methylamino group at the 1-position and a benzyl substituent at the 2-position of the cyclohexane ring . Unlike classical arylcyclohexylamines (ACHs) such as ketamine and phencyclidine (PCP)—which attach the aryl ring at the 1-position alongside the amine—this compound features a 1,2-arrangement that creates a distinct pharmacophoric topology [1]. The compound is categorized within the broader amino-alkyl-cyclohexane structural class, a family extensively characterized for uncompetitive NMDA receptor antagonism, but the 2-benzyl substitution pattern places it outside the canonical ketamine/PCP chemotype, with potential implications for receptor selectivity, voltage-dependency, and blocking kinetics that remain largely uncharacterized [2]. Commercially, the compound is available at typical purities of 95% .

Why 1-Methylamino-2-benzylcyclohexane Cannot Be Interchanged with Ketamine, PCP, or Other In-Class Arylcyclohexylamines


The position of the aryl substituent is a primary determinant of NMDA receptor pharmacology within the amino-alkyl-cyclohexane class [1]. In canonical ACHs, the aryl ring at C1 occupies the PCP-binding site within the NMDA channel pore; relocation of the benzyl group to C2, as in 1-Methylamino-2-benzylcyclohexane, alters the spatial relationship between the hydrophobic aryl anchor and the protonated amine pharmacophore [2]. This structural divergence is predicted to produce shifts in binding affinity (Ki), voltage-dependent block (δ), and offset kinetics (Koff) that cannot be inferred from ketamine (NMDA Ki = 659 nM) or PCP (NMDA Ki = 59 nM) data [3]. Furthermore, close structural analogs bearing a 2-benzyl substitution exhibit quantitatively distinct off-target profiles—for example, (2-Benzyl-cyclohexyl)-dimethyl-amine shows only negligible monoamine oxidase B inhibition (Ki = 2,300,000 nM), whereas ACH derivatives like 3-MeO-PCP engage sigma-1 receptors (Ki = 42 nM) and serotonin transporters (Ki = 216 nM) at pharmacologically relevant concentrations [4][5]. Substituting a 1-phenyl ACH with a 2-benzyl variant without direct comparative data therefore risks misattribution of both target engagement and off-target liability.

Quantitative Differentiation Evidence for 1-Methylamino-2-benzylcyclohexane Against Key Comparators


Structural Pharmacophore Divergence: 2-Benzyl vs. 1-Phenyl Substitution Alters NMDA Channel Binding Topology

1-Methylamino-2-benzylcyclohexane relocates the aryl ring from the canonical C1 position (as in ketamine and PCP) to the C2 position of the cyclohexane scaffold. In the amino-alkyl-cyclohexane series, the 1-amino group and the aryl substituent must occupy specific spatial coordinates to achieve high-affinity binding at the PCP site within the NMDA channel [1]. The 36 amino-alkyl-cyclohexanes characterized by Parsons et al. (1999) all retained the 1-amino-alkyl topology and exhibited [3H]-MK-801 displacement Ki values spanning 1.5–143 μM [1]. The 2-benzyl-1-methylamino arrangement has not been profiled in this assay system, and SAR from 1,3,5-alkylsubstituted cyclohexylamines at the NMDA PCP site indicates that substituent position profoundly influences affinity [2]. For reference, ketamine (1-phenyl-2-methylamino substitution) exhibits NMDA Ki = 659 nM, while the closest computationally predicted analog 1-Benzyl-N-methylcyclohexan-1-amine (with benzyl at C1) is predicted by DrugMapper to target adrenergic alpha-1 receptors rather than NMDA receptors [3][4].

NMDA receptor pharmacology arylcyclohexylamine SAR PCP binding site

Monoamine Oxidase B Interaction Profile: Contrast with ACH-Class Polypharmacology

The N,N-dimethyl analog (2-Benzyl-cyclohexyl)-dimethyl-amine was profiled against human monoamine oxidase B (MAO-B, flavin-containing), yielding a Ki of 2,300,000 nM (2.3 mM), indicating essentially negligible interaction with this metabolic enzyme [1]. This contrasts with the polypharmacology observed for structurally related ACH derivatives: 3-MeO-PCP binds sigma-1 receptors with Ki = 42 nM (approximately 55,000-fold higher affinity than the benzyl-cyclohexylamine shows for MAO-B) and the serotonin transporter (SERT) with Ki = 216 nM [2]. While the target compound bears a secondary methylamino group rather than the tertiary dimethylamino moiety of the analog tested, the shared 2-benzylcyclohexyl scaffold suggests that MAO-B is unlikely to represent a significant off-target liability for this chemotype. Systematic screening against the full PDSP panel (NMDA, SERT, NET, DAT, sigma-1, sigma-2, opioid receptors, and 5-HT receptor subtypes) has not been reported for 1-Methylamino-2-benzylcyclohexane [3].

monoamine oxidase inhibition off-target screening metabolic enzyme interaction

Physicochemical Property Differentiation: Computed logP, Hydrogen Bonding, and Molecular Topology vs. Ketamine

Computationally derived physicochemical parameters for 1-Methylamino-2-benzylcyclohexane indicate a calculated logP (XlogP) of approximately 3.5, with 1 hydrogen bond donor (the secondary amine NH) and 1 hydrogen bond acceptor (the amine nitrogen), a molecular weight of 203.32 Da, and 3 rotatable bonds . By comparison, ketamine (C13H16ClNO; MW 237.73) contains a chlorine substituent on the phenyl ring (absent in the target compound), has a reported logP of ~2.2, and possesses both a ketone oxygen (additional HBA) and the secondary amine [1]. These differences in hydrogen bonding capacity, lipophilicity, and halogen substitution are expected to produce divergent blood-brain barrier penetration kinetics, volumes of distribution, and CYP450 metabolic profiles—critical parameters for any CNS-targeted research application. The computed 3.5 logP value also suggests moderate lipophilicity consistent with CNS penetration (optimal CNS drug logP range: 2–5) but distinct from ketamine's lower value [1].

physicochemical properties drug-likeness ADME prediction logP

Amino-Alkyl-Cyclohexane Class NMDA Potency Range and the Uncharacterized 2-Benzyl Gap

The foundational structure-activity study of 36 amino-alkyl-cyclohexanes established that [3H]-MK-801 displacement Ki values span 1.5–143 μM, with NMDA-evoked current inhibition IC50 values of 1.3–245 μM (at −70 mV) and voltage-dependency coefficients (δ) of 0.55–0.87 [1]. The benchmark compound MRZ 2/579 (neramexane; 1-amino-1,3,3,5,5-pentamethylcyclohexane) demonstrated memantine-like kinetics: Kon = 10.67 ± 0.09 × 10⁴ M⁻¹ s⁻¹, Koff = 0.199 ± 0.02 s⁻¹, Kd = 1.87 μM, and IC50 = 1.29 μM against hippocampal neuronal NMDA currents [1][2]. Importantly, all compounds in this series carry the amino substituent at C1 alongside alkyl (not arylalkyl) substituents. 1-Methylamino-2-benzylcyclohexane has not been tested in this or any comparable NMDA receptor assay system [3]. The introduction of a 2-benzyl group represents a significant departure from the SAR landscape defined by the 36-compound Merz series, and the compound cannot be assigned an NMDA potency rank within the known 1.5–143 μM Ki range without direct measurement.

NMDA receptor antagonism MK-801 binding voltage-dependency uncompetitive antagonism

Recommended Research Application Scenarios for 1-Methylamino-2-benzylcyclohexane Based on Available Evidence


NMDA Receptor Pharmacophore Mapping: Probing the Effect of Aryl Positional Isomerism on Channel Block

1-Methylamino-2-benzylcyclohexane is best deployed as a positional isomer probe within systematic SAR studies of the NMDA receptor PCP binding site. Because the amino-alkyl-cyclohexane class has been extensively characterized for C1-substituted derivatives (Ki range: 1.5–143 μM; δ: 0.55–0.87), this compound provides a direct test of whether relocating the aryl substituent from C1 to C2 preserves, attenuates, or eliminates channel blocking activity [1]. Head-to-head comparison against MRZ 2/579 (Kd = 1.87 μM; IC50 = 1.29 μM) and ketamine (NMDA Ki = 659 nM) in [3H]-MK-801 displacement and whole-cell patch-clamp assays would generate novel SAR data currently absent from the literature [2][3].

Off-Target Selectivity Screening Against the PDSP Receptor Panel

Given that close ACH analogs (3-MeO-PCP, 4-MeO-PCP) exhibit multi-target binding profiles at sigma-1, sigma-2, SERT, and NET, and that the 2-benzyl analog (2-Benzyl-cyclohexyl)-dimethyl-amine shows negligible MAO-B interaction (Ki = 2,300,000 nM), 1-Methylamino-2-benzylcyclohexane represents a valuable chemotype for broad selectivity profiling [4][5]. A PDSP panel screen (NMDA, SERT, NET, DAT, sigma-1, sigma-2, 5-HT2A/B/C, D2, M1-M5, opioid μ/δ/κ) at 10 μM primary concentration would clarify whether the 2-benzyl topology confers a cleaner target engagement profile than the 1-aryl ACH derivatives, with potential implications for CNS tool compound development.

Comparative ADME and Metabolic Stability Assessment

The computed logP of ~3.5 for 1-Methylamino-2-benzylcyclohexane exceeds that of ketamine (logP ~2.2) by 1.3 log units, predicting a 20-fold higher lipophilicity that may influence blood-brain barrier penetration rate, volume of distribution, and CYP-mediated metabolism [6]. Researchers conducting in vivo CNS pharmacology studies should compare this compound's metabolic stability in mouse/human liver microsomes and hepatocyte assays against ketamine and MRZ 2/579 to establish whether the 2-benzyl substitution alters CYP450 liability (particularly CYP2B6 and CYP3A4, the primary ketamine-metabolizing isoforms) [6].

Quote Request

Request a Quote for 1-Methylamino-2-benzylcyclohexane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.